4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination of 1-ethyl-1H-pyrazole followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide and an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyano, or methoxy derivatives, while coupling reactions can produce aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of halogen atoms often enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-(chloromethyl)-2-methoxyphenol
- 4-Bromo-5-nitrophthalonitrile
- 4,5-Dibromo-1H-1,2,3-triazole
Uniqueness
4-Bromo-5-(chloromethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and properties
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-2-10-6(3-8)5(7)4-9-10/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCZAKLLCMWGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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